

A Comparative Spectroscopic and Biological Guide: 4-(Benzyloxy)-2-hydroxybenzaldehyde vs. 4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 4-(Benzyloxy)-2-hydroxybenzaldehyde

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This guide provides a detailed comparative analysis of the spectral data for **4-(Benzyloxy)-2-hydroxybenzaldehyde** and 4-hydroxybenzaldehyde, two benzaldehyde derivatives of interest to researchers in drug discovery and organic synthesis. The guide presents a side-by-side comparison of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for acquiring this data and explores the known biological signaling pathways associated with 4-hydroxybenzaldehyde.

Spectral Data Comparison

The following tables summarize the key spectral data for **4-(Benzyloxy)-2-hydroxybenzaldehyde** and 4-hydroxybenzaldehyde.

Table 1: ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Compound	Aldehyde Proton (CHO) δ (ppm)	Aromatic Protons δ (ppm)	Other Protons δ (ppm)
4-(Benzyloxy)-2-hydroxybenzaldehyde *	~9.7	~6.5-7.5	~11.3 (s, 1H, OH), ~5.1 (s, 2H, OCH ₂)
4-hydroxybenzaldehyde	9.88 (s, 1H)	7.83 (d, J=8.8 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H)	6.0-7.0 (br s, 1H, OH)

Note: Data for **4-(Benzyloxy)-2-hydroxybenzaldehyde** is estimated based on spectral data for the structurally similar 4-(Benzyloxy)benzaldehyde.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compound	Aldehyde Carbon (CHO) δ (ppm)	Aromatic Carbons δ (ppm)	Other Carbons δ (ppm)
4-(Benzyloxy)-2-hydroxybenzaldehyde *	~191	~102, 109, 133, 164, 166	~71 (OCH ₂)
4-hydroxybenzaldehyde [5] [6] [7]	191.2	161.7, 132.6, 130.0, 116.1	-

Note: Data for **4-(Benzyloxy)-2-hydroxybenzaldehyde** is estimated based on spectral data for the structurally similar 4-(Benzyloxy)benzaldehyde.[\[8\]](#)

Table 3: Infrared (IR) Spectral Data (KBr Pellet, cm⁻¹)

Compound	Key Absorptions (cm ⁻¹)
4-(Benzyloxy)-2-hydroxybenzaldehyde	~3400-3200 (O-H stretch, broad), ~3060 (C-H aromatic stretch), ~2850, 2750 (C-H aldehyde stretch), ~1650 (C=O aldehyde stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch)
4-hydroxybenzaldehyde[9][10]	3392-3365 (O-H stretch, broad), 3000-2850 (C-H aromatic and aldehyde stretch), 1670 (C=O aldehyde stretch), 1600-1450 (C=C aromatic stretch), 1280, 1240 (C-O stretch)

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Weight (g/mol)	Key Mass-to-Charge Ratios (m/z)
4-(Benzyloxy)-2-hydroxybenzaldehyde[3]	228.24	228 (M+), 91 (base peak)
4-hydroxybenzaldehyde[6][11]	122.12	122 (M+), 121 (M-H)+, 93, 65

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the benzaldehyde derivative is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **¹H NMR Spectroscopy:** Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (1024-2048) are typically used to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet holder is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron ionization (EI) is a common method used for these types of molecules, with a standard electron energy of 70 eV.
- Data Acquisition: The mass spectrum is recorded, scanning a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

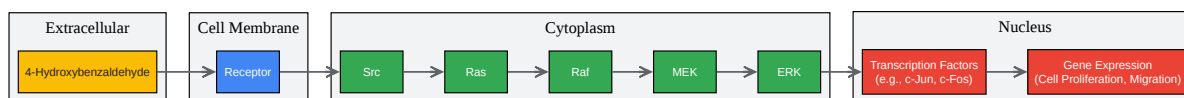
Biological Activity and Signaling Pathways of 4-hydroxybenzaldehyde

4-hydroxybenzaldehyde is a naturally occurring compound found in various plants and has been studied for its diverse biological activities.^[12] It has been shown to be involved in cellular signaling pathways related to cell growth, proliferation, and stress response.

Src/Mitogen-Activated Protein Kinase (MAPK) Pathway

Research has indicated that 4-hydroxybenzaldehyde can promote keratinocyte migration and wound healing through the activation of the Src/mitogen-activated protein kinase (MAPK)

pathway.[13] This pathway is a crucial signaling cascade that regulates a wide range of cellular processes.

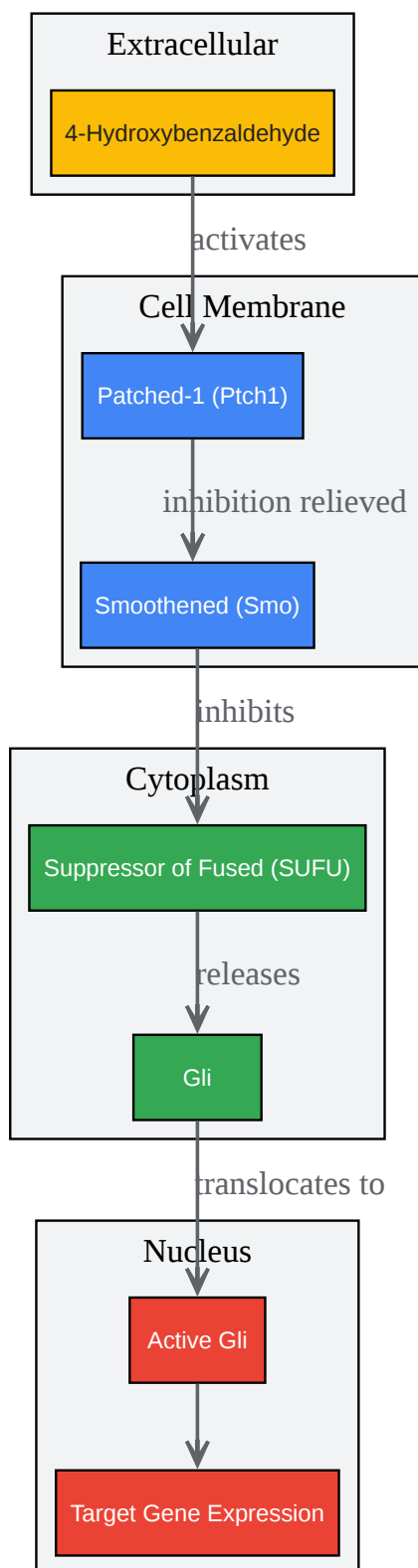


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Caption: Activation of the Src/MAPK signaling pathway by 4-hydroxybenzaldehyde.

Sonic Hedgehog (Shh) Signaling Pathway

Additionally, 4-hydroxybenzaldehyde has been found to activate the Sonic Hedgehog (Shh) signaling pathway, which plays a critical role in embryonic development and tissue homeostasis.[14]



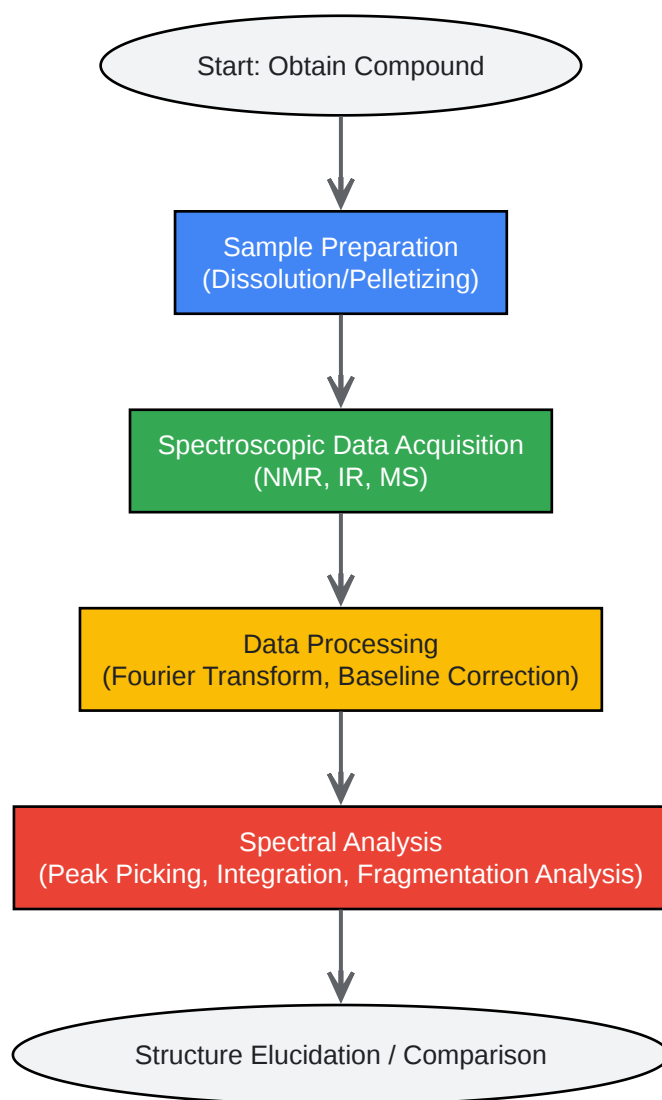
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Caption: Activation of the Shh signaling pathway by 4-hydroxybenzaldehyde.

Currently, there is limited publicly available information on the specific biological activities and signaling pathways associated with **4-(Benzyloxy)-2-hydroxybenzaldehyde**. Further research is warranted to elucidate its potential pharmacological effects.

Experimental Workflow

The logical progression from sample preparation to data analysis in a typical spectroscopic experiment is outlined below.



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Caption: A generalized workflow for spectroscopic analysis.

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